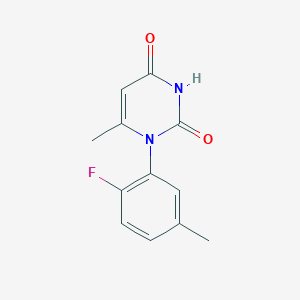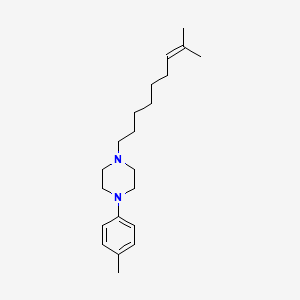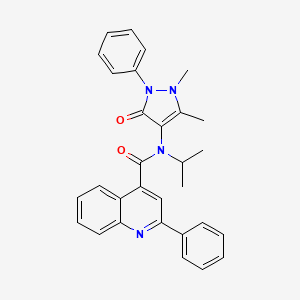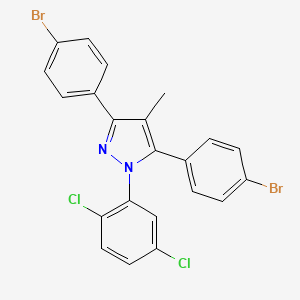
1-(2-FLUORO-5-METHYLPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Overview
Description
1-(2-Fluoro-5-methylphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorinated phenyl group and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of 1-(2-Fluoro-5-methylphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 2-fluoro-5-methylphenyl isocyanate and 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
1-(2-Fluoro-5-methylphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated phenyl group and the tetrahydropyrimidine ring play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions, leading to the desired biological effects.
Comparison with Similar Compounds
1-(2-Fluoro-5-methylphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with similar compounds such as:
2-Fluoro-5-methylphenyl isocyanate: This compound shares the fluorinated phenyl group but differs in its functional groups and overall structure.
6-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound lacks the fluorinated phenyl group, making it less versatile in certain applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components or similar compounds.
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-3-4-9(13)10(5-7)15-8(2)6-11(16)14-12(15)17/h3-6H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQBBXCYUJAOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C(=CC(=O)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4822210.png)
![1-[[2-[2-(3,4-Dimethylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea](/img/structure/B4822213.png)
![isopropyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4822219.png)


![5-[4-(allyloxy)benzylidene]-3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4822260.png)
![2-fluoro-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4822261.png)
![5-{[(2-hydroxyethyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4822268.png)
![N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4822271.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B4822276.png)
![2-[4-Chloro-2-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4822283.png)
![dimethyl 5-({[(4-methylphenyl)sulfonyl]acetyl}amino)isophthalate](/img/structure/B4822288.png)
